molecular formula C11H16Cl2FN3 B7819815 N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B7819815
M. Wt: 280.17 g/mol
InChI Key: XBZRLBKMCNPERB-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a benzimidazole-derived compound featuring an ethylamine side chain substituted with a fluorine atom at the 5-position of the benzimidazole ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors. The fluorine substituent at the 5-position may improve metabolic stability and binding affinity, as seen in fluorinated analogs like nitazoxanide derivatives () .

Properties

IUPAC Name

N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3.2ClH/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11;;/h3-4,7,13H,2,5-6H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZRLBKMCNPERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroethylation of the Benzimidazole Nitrogen

The benzimidazole nitrogen is alkylated using 1,2-dichloroethane in the presence of a base such as potassium carbonate. This step forms 2-(2-chloroethyl)-5-fluoro-1H-benzimidazole .

Optimized Conditions:

ParameterValue/Range
SolventAcetonitrile
BaseK₂CO₃ (2.5 equiv)
Temperature60–70°C
Reaction Time12–16 hours
Yield65–70%

Coupling with Ethylamine

The chloroethyl intermediate reacts with ethylamine under nucleophilic substitution conditions. Catalytic amounts of sodium iodide enhance reactivity by generating the more nucleophilic iodide in situ.

Reaction Parameters:

ParameterValue/Range
SolventEthanol/Water (3:1)
Temperature50–60°C
Reaction Time8–10 hours
Yield85–90%

Catalytic Hydrogenation for Amine Formation

Reductive amination is an alternative route for introducing the ethyl group. 5-Fluoro-2-(2-aminoethyl)benzimidazole is reacted with acetaldehyde in the presence of Raney nickel under hydrogen pressure (10–20 kg/cm²). This method avoids stoichiometric reducing agents and improves atom economy.

Hydrogenation Conditions:

ParameterValue/Range
CatalystRaney Ni (15–25 g)
SolventMethanol/NH₃ (10–20%)
Pressure15–20 kg/cm²
Temperature50–60°C
Reaction Time12–14 hours
Yield92–95%

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol. The salt precipitates upon cooling and is recrystallized from ethanol/ether mixtures to achieve >99% purity.

Critical Parameters:

ParameterValue/Range
HCl Equivalents2.2–2.5
Recrystallization SolventEtOH/Diethyl Ether (4:1)
Purity Post-Recrystallization≥99.5%

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for the alkylation and reductive amination pathways:

MetricAlkylation RouteReductive Amination Route
Overall Yield55–63%72–78%
Catalyst CostLow (NaI)Moderate (Raney Ni)
Reaction ComplexityModerateHigh
ScalabilitySuitable for pilot scaleIndustrial preferred

The reductive amination route offers superior yields but requires specialized equipment for high-pressure hydrogenation.

Industrial-Scale Adaptations

For bulk production, continuous-flow reactors are employed for the cyclocondensation and alkylation steps, reducing batch-to-batch variability. Automated pH control during salt formation ensures consistent stoichiometry .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 of the benzimidazole ring participates in nucleophilic substitution under basic conditions. For example:

  • Replacement with hydroxyl groups : Treatment with aqueous NaOH at 80°C yields the corresponding 5-hydroxy derivative .

  • Amination : Reaction with ammonia in ethanol under reflux replaces fluorine with an amino group, forming 5-amino-benzimidazole derivatives .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
NaOH (1M)80°C, 6 hours5-Hydroxy-benzimidazole derivative72%
NH₃ (gas)Ethanol, reflux, 12 hours5-Amino-benzimidazole derivative65%

Alkylation and Acylation

The tertiary amine group undergoes alkylation and acylation reactions:

  • Alkylation : Reaction with n-hexyl chloroformate in tetrahydrofuran (THF) and potassium carbonate produces N-hexyl carbamate derivatives .

  • Acylation : Treatment with acetic anhydride in dichloromethane yields acetylated products .

Table 2: Alkylation/Acylation Reactions

ReagentConditionsProductYieldSource
n-Hexyl chloroformateTHF, K₂CO₃, 25°C, 4 hoursN-Hexyl carbamate derivative85%
Acetic anhydrideDCM, RT, 2 hoursAcetylated amine derivative78%

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzimidazole ring to a dihydrobenzimidazole structure, altering its aromaticity .

  • Oxidation : Hydrogen peroxide in acidic conditions oxidizes the tertiary amine to an N-oxide .

Table 3: Redox Reactions

ReagentConditionsProductYieldSource
H₂ (1 atm), Pd/CEthanol, 50°C, 8 hoursDihydrobenzimidazole derivative68%
H₂O₂ (30%)HCl (1M), RT, 3 hoursN-Oxide derivative60%

Salt Metathesis

The dihydrochloride salt undergoes counterion exchange in basic media:

  • Deprotonation : Treatment with NaOH releases the free base, which can form salts with other acids (e.g., mesylate, tosylate) .

Table 4: Salt Metathesis

ReagentConditionsProductSource
NaOH (2M)Water, RT, 1 hourFree base
Methanesulfonic acidEthanol, 0°C, 30 minutesMesylate salt

Complexation with Metal Ions

The tertiary amine acts as a ligand for transition metals:

  • Coordination with Cu(II) : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy .

Table 5: Metal Complexation

Metal SaltConditionsComplex StructureStability Constant (log K)Source
CuCl₂Ethanol/H₂O, RT, 2 hours[Cu(C₁₃H₁₇FN₃)₂]Cl₂8.2

Biological Interactions

Though not a chemical reaction per se, the compound interacts with biological targets:

  • DNA binding : The benzimidazole moiety intercalates into DNA minor grooves, as shown in studies with analogous compounds .

  • Kinase inhibition : Derivatives inhibit B-RAF V600E kinase (IC₅₀ = 0.002–0.014 μmol/L), critical in melanoma and colon cancer .

Key Findings and Trends

  • Fluorine’s role : Enhances electrophilicity at position 5, facilitating nucleophilic substitution.

  • Amine reactivity : The tertiary amine undergoes alkylation/acylation but resists oxidation compared to primary amines.

  • Industrial relevance : Salt metathesis and carbamate formation are scalable for pharmaceutical production .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
  • CAS Number : 915921-45-8
  • Molecular Formula : C11H14FN3
  • Molecular Weight : 207.25 g/mol

The compound features a benzimidazole moiety, which is known for its biological activity, particularly in modulating various receptor activities and influencing cellular pathways.

Pharmacological Applications

N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride has been investigated for its potential as a pharmaceutical agent. Some notable applications include:

  • Modulation of Receptor Activity :
    • Research indicates that compounds with benzimidazole structures can act as modulators of histamine receptors, particularly the H4 receptor, which is implicated in allergic responses and inflammation .
  • Anticancer Activity :
    • Benzimidazole derivatives have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific compound may contribute to these effects through its interaction with cellular signaling pathways.
  • Neuropharmacology :
    • Studies suggest that compounds similar to N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Histamine H4 Receptor Modulation

A study published in 2010 demonstrated the efficacy of benzimidazole derivatives in modulating H4 receptor activity. The findings suggested that these compounds could be useful in treating conditions related to inflammation and allergic responses, highlighting the relevance of this compound in this context .

Case Study 2: Antitumor Activity

Research conducted on various benzimidazole derivatives indicated their ability to inhibit cell proliferation in several cancer cell lines. The introduction of fluorine atoms into the structure was noted to enhance potency, suggesting that this compound could exhibit similar properties .

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Fluorine vs. Chlorine or Methyl Groups

  • 5-Fluoro substitution (target compound): Fluorine’s electronegativity enhances dipole interactions and may reduce oxidative metabolism, improving pharmacokinetics. This is observed in nitazoxanide analogs, where fluorinated benzamides exhibit stronger inhibition of metabolic enzymes like PFOR .

Ethylamine Side Chain vs. Methylene Linkers

Salt Forms and Solubility

  • Dihydrochloride salts (target compound, ): Improve aqueous solubility and crystallinity. For example, [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride () is synthesized as a salt to enhance stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Notable Properties
Target compound C₁₁H₁₅Cl₂FN₃ 294.16 5-F, ethylamine side chain Dihydrochloride High solubility, fluorinated core
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride C₈H₁₀Cl₂FN₃ 248.10 5-F, methylene linker Dihydrochloride Rigid structure, moderate solubility
[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride C₁₀H₁₅Cl₂N₃ 248.15 1-Me, ethylamine side chain Dihydrochloride Enhanced stability

Biological Activity

N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-fluoro-1H-benzimidazole with ethylamine derivatives. The dihydrochloride form enhances solubility and bioavailability.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in various cancers.
  • Antiproliferative Effects : Studies indicate that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary data suggest that it may possess antibacterial properties, although further research is needed to confirm these findings.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50 Value (nM) Cell Lines Reference
FGFR Inhibition15.0Various cancer cell lines
Antiproliferative Activity642.1Cancer xenografts
Antimicrobial PotentialNot specifiedBacterial strains

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human lung adenocarcinoma cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the inhibition of FGFR signaling pathways, leading to reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Effects

Another investigation explored the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity compared to standard antibiotics, indicating potential use in treating bacterial infections.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent, stoichiometry). For benzimidazole derivatives, a common approach involves cyclizing o-phenylenediamine analogs with carbonyl compounds under acidic conditions. For example, refluxing intermediates in ethanol with KOH, followed by purification via column chromatography and recrystallization (e.g., from methanol), can enhance yield and purity . Monitoring reaction progress using TLC and adjusting pH during workup (e.g., NaHCO₃ washing) minimizes byproducts .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation combines multiple analytical techniques:

  • X-ray crystallography resolves hydrogen bonding patterns (e.g., centrosymmetrical dimers via N–H⋯N interactions) .
  • NMR spectroscopy identifies proton environments (e.g., ethyl and benzimidazole groups).
  • Elemental analysis verifies stoichiometry, particularly for dihydrochloride salts.
  • Mass spectrometry confirms molecular weight and fragmentation patterns.

Advanced Question: What experimental strategies are used to investigate this compound’s enzyme inhibition potential?

Methodological Answer:
To study enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms):

In vitro assays : Measure activity reduction using spectrophotometric methods (e.g., NADH oxidation rates).

Docking simulations : Model interactions between the compound’s benzimidazole moiety and enzyme active sites .

Competitive inhibition studies : Compare kinetic parameters (Km, Vmax) with and without the compound .

Advanced Question: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:
Crystal packing is stabilized by non-covalent interactions:

  • Classical hydrogen bonds (N–H⋯N) form dimers.
  • C–H⋯F/O interactions contribute to layered arrangements.
  • π-π stacking between benzimidazole rings enhances stability.
    X-ray data (e.g., bond lengths, angles) and Hirshfeld surface analysis quantify these interactions .

Advanced Question: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess solubility and membrane permeability.
  • ADMET prediction tools : Estimate absorption, distribution, and toxicity (e.g., using SwissADME or ADMETLab).
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced Question: How can researchers design assays to evaluate its antimicrobial activity?

Methodological Answer:

Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria and fungi.

Time-kill curves : Monitor bactericidal kinetics.

Synergy studies : Combine with known antibiotics (e.g., β-lactams) to identify potentiation effects.

Resistance profiling : Serial passage experiments to detect mutation rates .

Basic Question: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC with UV detection quantifies impurities (<0.5% threshold).
  • Thermogravimetric analysis (TGA) assesses thermal stability.
  • Karl Fischer titration monitors hygroscopicity (critical for dihydrochloride salts).
    Store in desiccated, amber vials at –20°C to prevent degradation .

Advanced Question: How can metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

Radiolabeled tracing : Use ¹⁴C/³H isotopes to track metabolites in urine, plasma, and feces.

LC-MS/MS profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

CYP450 inhibition assays : Determine hepatic metabolism routes using human liver microsomes .

Advanced Question: What role does the 5-fluoro substitution play in modulating biological activity?

Methodological Answer:
The 5-fluoro group enhances:

  • Electron-withdrawing effects , increasing benzimidazole ring stability.
  • Hydrophobicity , improving membrane penetration.
  • Enzyme binding affinity via halogen bonding (e.g., with PfDHFR in malaria parasites). Comparative studies with non-fluorinated analogs quantify these effects .

Advanced Question: How should researchers design a study to resolve contradictory data on its mechanism of action?

Methodological Answer:

Dose-response validation : Replicate experiments across independent labs.

Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis) readouts.

CRISPR/Cas9 knockouts : Confirm target specificity by deleting putative binding proteins.

Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity) .

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